1-(Pentafluorophenyl)ethanol

Catalog No.
S794442
CAS No.
830-50-2
M.F
C8H5F5O
M. Wt
212.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pentafluorophenyl)ethanol

CAS Number

830-50-2

Product Name

1-(Pentafluorophenyl)ethanol

IUPAC Name

1-(2,3,4,5,6-pentafluorophenyl)ethanol

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

InChI

InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3

InChI Key

WYUNHWKTLDBPLE-UHFFFAOYSA-N

SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O

Canonical SMILES

CC(C1=C(C(=C(C(=C1F)F)F)F)F)O

Synthesis and Characterization:

-(Pentafluorophenyl)ethanol is a synthetic molecule not readily found in nature. Research efforts have focused on developing efficient and scalable methods for its synthesis. Studies have explored various approaches, including:

  • Grignard reaction of pentafluorophenylmagnesium bromide with acetaldehyde [].
  • Reduction of pentafluoroacetophenone using reducing agents like sodium borohydride [].
  • Asymmetric synthesis using chiral catalysts to obtain enantiopure forms of the molecule [].

1-(Pentafluorophenyl)ethanol is an organic compound characterized by a pentafluorophenyl group attached to an ethanol moiety. With the molecular formula C8_8H5_5F5_5O and a molecular weight of approximately 212.119 g/mol, this compound is notable for its unique structural features, particularly the presence of five fluorine atoms on the phenyl ring. This fluorination imparts significant electron-withdrawing properties, enhancing the compound's reactivity and influencing its physical and chemical characteristics, such as increased lipophilicity and metabolic stability .

Currently, there is no scientific literature available on the specific mechanism of action of 1-(PFP)EtOH.

  • Fluorine content: Fluorinated compounds can have various toxicological effects. It is advisable to handle 1-(PFP)EtOH with proper personal protective equipment (PPE) like gloves and goggles in a well-ventilated fume hood [].
  • Alcohol group: Alcohols can be flammable and may irritate the skin and eyes. Similar precautions as with handling other alcohols are recommended.
Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using agents like chromium trioxide or pyridinium chlorochromate. This reaction results in the formation of pentafluorophenyl ketone.
  • Reduction: The alcohol can be further reduced to yield pentafluorophenylethane, typically using strong reducing agents such as lithium aluminum hydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with thionyl chloride or phosphorus tribromide, leading to the formation of pentafluorophenyl halides (e.g., pentafluorophenyl chloride or bromide).

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationChromium trioxide, pyridinium chlorochromateAcetic acid, dichloromethane
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionThionyl chloride, phosphorus tribromideDichloromethane, tetrahydrofuran

The synthesis of 1-(Pentafluorophenyl)ethanol can be achieved through several methods:

  • Reduction of Pentafluorophenyl Ketone: This method involves reducing pentafluorophenyl ketone using lithium aluminum hydride or other reducing agents.
  • Enzymatic Production: A novel approach utilizes engineered bifunctional fusion proteins that combine the activities of a ketoacyl reductase and formate dehydrogenase, allowing for efficient in situ regeneration of NADPH. This method has shown high conversion rates and enantiomeric excess for the desired S-enantiomer.
  • Reaction of Pentafluorostyrene with Methanol: Another synthetic route involves reacting 2,3,4,5,6-pentafluorostyrene with methanol under controlled conditions .

1-(Pentafluorophenyl)ethanol finds potential applications in various fields:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of fluorinated compounds.
  • Medicinal Chemistry: Its unique properties make it a candidate for drug development and research into biologically active compounds.
  • Materials Science: The amphiphilic nature (having both hydrophobic and hydrophilic properties) may allow its use in developing new materials that require interaction between water and oil phases .

1-(Pentafluorophenyl)ethanol can be compared with several similar compounds based on structural and functional characteristics:

CompoundStructural FeaturesUnique Aspects
1-(Trifluoromethyl)ethanolContains three fluorine atoms on the phenyl ringFewer fluorine atoms result in different reactivity
1-(Pentafluorophenyl)propanolSimilar structure but with an additional carbonLonger alkyl chain affects solubility and reactivity
1-(Pentafluorophenyl)methanolOne less carbon than 1-(Pentafluorophenyl)ethanolAltered physical properties due to shorter chain

Uniqueness: The presence of five fluorine atoms significantly alters the chemical behavior of 1-(Pentafluorophenyl)ethanol compared to compounds with fewer fluorines. This high degree of fluorination enhances its lipophilicity and metabolic stability while potentially increasing biological activity .

The synthesis of 1-(pentafluorophenyl)ethanol emerged alongside advancements in fluoroorganic chemistry during the mid-20th century. Early methods relied on the reduction of pentafluorophenyl ketones using lithium aluminum hydride or sodium borohydride. Industrial-scale production became feasible with catalytic hydrogenation techniques, optimizing yields to >90% under mild conditions. The compound’s utility grew with the recognition of fluorinated aromatics as electron-deficient scaffolds for asymmetric catalysis and polymer synthesis.

Nomenclature and Classification

Systematic IUPAC Name: 1-(2,3,4,5,6-Pentafluorophenyl)ethanol
Common Synonyms:

  • α-Methyl-2,3,4,5,6-pentafluorobenzyl alcohol
  • Pentafluorophenylethanol

Classification:

  • Functional Group: Secondary alcohol (C-OH)
  • Structural Class: Fluorinated benzylic alcohol
  • Related Compounds:
CompoundStructural DifferenceKey Property Contrast
PentafluorophenylmethanolShorter alkyl chain (C1 vs. C2)Lower lipophilicity
1-(Trifluoromethyl)ethanolFewer fluorine substituentsReduced electron withdrawal

Significance in Fluoroorganic Chemistry

The pentafluorophenyl group confers exceptional reactivity:

  • Electron-Withdrawing Effect: The -I effect of five fluorine atoms stabilizes adjacent carbocations and radicals, facilitating nucleophilic substitutions.
  • Enhanced Lewis Acidity: When coordinated to metals or boron, it amplifies catalytic activity in hydrosilylation and polymerization reactions.
  • Chiral Applications: Enantiomerically pure forms serve as ligands in asymmetric reductions, achieving >99% enantiomeric excess in ketone reductions.

Isomeric Forms and Configurational Analysis

1-(Pentafluorophenyl)ethanol exhibits two enantiomers due to its chiral secondary alcohol center:

  • (R)-Configuration: [α]D²⁰ = +7.0° (c = 1% in pentane)
  • (S)-Configuration: [α]D²⁰ = -7.0° (c = 1% in pentane)

Synthetic Routes to Enantiomers:

MethodReagents/ConditionsEnantiomeric Ratio (er)
Enzymatic reductionKR-FDH fusion protein, NADPH99.9:0.1 (S)
Chiral oxazaborolidine catalysis(S)-CBS catalyst, BH₃·THF99:1 (R)

Analytical Differentiation:

  • Chiral GC: Using γ-cyclodextrin columns.
  • NMR with Shift Reagents: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

830-50-2

Dates

Last modified: 08-15-2023

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